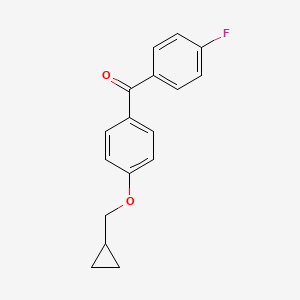

(4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone

Vue d'ensemble

Description

“(4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone” is an organic compound containing a ketone group (indicated by the “methanone” in the name), a cyclopropyl group, a methoxyphenyl group, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure would likely show a central carbon (from the “methanone”) bonded to two phenyl rings. One of these rings would have a fluorine atom attached (the “4-fluorophenyl”), and the other would have a methoxy group and a cyclopropyl group attached .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the ketone group, which is polar and can undergo nucleophilic addition reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, especially the fluorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a ketone could increase the compound’s polarity and potentially its boiling point .Applications De Recherche Scientifique

Antitubercular Activity

A series of compounds related to (4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The study found that certain derivatives displayed promising minimum inhibitory concentration (MIC) values, indicating their potential as antitubercular agents. One specific derivative demonstrated 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates, showing an MIC of 12.5 μg/mL. This compound also exhibited oral activity in vivo in mice, suggesting its potential for further development as an antitubercular agent (Bisht et al., 2010).

Histamine H3-Receptor Antagonism

Another research focus has been on the synthesis of derivatives of (4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone for potential application as histamine H3-receptor antagonists. One study outlined a convenient synthesis procedure for ciproxifan, a novel reference antagonist for the histamine H3 receptor, highlighting the compound's significance in the context of neurological research and its potential application in treating various central nervous system (CNS) disorders (Stark, 2000).

Anti-Mycobacterial Agents

Further investigations have explored the efficiency of synthesizing aryloxyphenyl cyclopropyl methanones, identifying a new class of anti-mycobacterial agents. These studies have highlighted the synthetic accessibility of these compounds and their potential biological activity against M. tuberculosis, indicating their promise as therapeutic agents (Dwivedi et al., 2005).

Anticancer Activity

The potential anticancer activity of (4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone derivatives has also been a subject of research. Studies have synthesized and evaluated various derivatives for their ability to inhibit cancer cell proliferation, with some compounds showing distinct inhibition against cancer cell lines such as A549, BGC-823, and HepG-2. This research suggests the potential application of these compounds in cancer therapy (Tang & Fu, 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(cyclopropylmethoxy)phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO2/c18-15-7-3-13(4-8-15)17(19)14-5-9-16(10-6-14)20-11-12-1-2-12/h3-10,12H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAQQQAWVIVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Propan-2-yl)-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484333.png)

![3-Methyl-6-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484335.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484338.png)